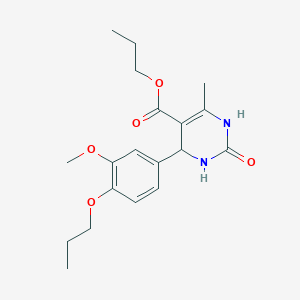

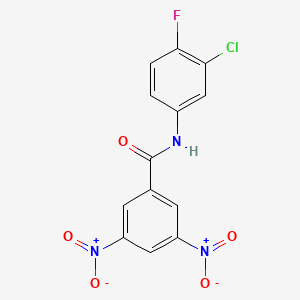

N-(3-chloro-4-fluorophenyl)-3,5-dinitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3-chloro-4-fluorophenyl)-3,5-dinitrobenzamide” is a complex organic compound. It contains a benzamide group, which is a common moiety in pharmaceutical drugs . The compound also contains nitro groups, which are often used in explosives and pharmaceuticals, and a fluorophenyl group, which is common in many pesticides and pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for “N-(3-chloro-4-fluorophenyl)-3,5-dinitrobenzamide” were not found, there are related compounds with known synthesis methods. For example, an improved three-step process for the synthesis of gefitinib, a drug with a similar structure, has been reported . This process involves the synthesis, isolation, and characterization of novel intermediates .

Wissenschaftliche Forschungsanwendungen

Antiproliferative Efficacy in Cancer Treatment

“N-(3-chloro-4-fluorophenyl)-3,5-dinitrobenzamide” has shown significant antiproliferative efficacy in colon cancer cells . The compound induced apoptosis by producing cell cycle arrest at the G2 phase, activating the intrinsic apoptotic pathway, causing nuclear fragmentation, and increasing the levels of reactive oxygen species (ROS) .

Positive Allosteric Modulator of Metabotropic Glutamate Receptor 4

The compound has been characterized as a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4) . This receptor plays a crucial role in the central nervous system and its modulation has potential therapeutic benefits for neurological disorders such as Parkinson’s disease .

Inhibition of AbTYR

The compound has been identified as a significant inhibitor of AbTYR . AbTYR is a key enzyme involved in melanin synthesis, and its inhibition could have potential applications in the treatment of hyperpigmentation disorders .

Wirkmechanismus

Target of Action

The primary target of N-(3-chloro-4-fluorophenyl)-3,5-dinitrobenzamide is the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells . It plays a crucial role in the regulation of cell proliferation, survival, differentiation, and other functions .

Mode of Action

N-(3-chloro-4-fluorophenyl)-3,5-dinitrobenzamide acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby preventing the phosphorylation and activation of EGFR . This inhibition disrupts the downstream signaling pathways, leading to a decrease in cancer cell proliferation and survival .

Biochemical Pathways

The compound’s action primarily affects the EGFR signaling pathway . By inhibiting EGFR tyrosine kinase, it disrupts the downstream signaling pathways, including the PI3K/Akt and MAPK pathways . These pathways are involved in cell survival, proliferation, and differentiation. The disruption of these pathways leads to the inhibition of cancer cell growth and proliferation .

Pharmacokinetics

Similar compounds have been characterized with suitable in vivo pharmacokinetic properties in preclinical safety species

Result of Action

The molecular and cellular effects of N-(3-chloro-4-fluorophenyl)-3,5-dinitrobenzamide’s action include the inhibition of cancer cell growth and proliferation . By inhibiting the EGFR tyrosine kinase, the compound disrupts the downstream signaling pathways, leading to a decrease in cancer cell proliferation and survival .

Eigenschaften

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-3,5-dinitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClFN3O5/c14-11-5-8(1-2-12(11)15)16-13(19)7-3-9(17(20)21)6-10(4-7)18(22)23/h1-6H,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAHCXBMHUNGIMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClFN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-fluorophenyl)-3,5-dinitrobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-methoxyphenyl)-4-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4936677.png)

![1-[(1-{[6-(cyclobutylamino)-3-pyridinyl]carbonyl}-4-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B4936680.png)

![1-[2-(diethylamino)-2-oxoethyl]-N-[(1R)-1-(3-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4936698.png)

![ethyl [(8-benzyl-7-oxo-5,6,7,8-tetrahydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-9-yl)thio]acetate](/img/structure/B4936705.png)

![(1R*,2R*,4R*)-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B4936714.png)

![3-(4-chlorophenyl)-1-(4-methylphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B4936715.png)

![methyl 4-{3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4936722.png)

![(1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(4-bromophenyl)methanone](/img/structure/B4936729.png)

![11-(4-hydroxy-3-iodo-5-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4936739.png)